molecular formula C14H11BrClN3O4S B5738952 N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

Cat. No.: B5738952
M. Wt: 432.7 g/mol
InChI Key: FRBXHSLYARZZGM-CAOOACKPSA-N
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Description

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromothiophene moiety, a chloro-nitrophenoxy group, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O4S/c1-8(12-4-5-13(15)24-12)17-18-14(20)7-23-11-3-2-9(16)6-10(11)19(21)22/h2-6H,7H2,1H3,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBXHSLYARZZGM-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the bromothiophene derivativeThe final step involves the coupling of the bromothiophene derivative with 4-chloro-2-nitrophenoxyacetic acid under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may facilitate binding to hydrophobic pockets, while the nitrophenoxy group could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromothiophene and chloro-nitrophenoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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